7,8-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
7,8-dimethyl-2-(1-methylpyrazol-4-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-9-4-5-12-13(16(20)21)6-14(18-15(12)10(9)2)11-7-17-19(3)8-11/h4-8H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBUKZAOYXVVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CN(N=C3)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid typically involves multi-step organic synthesis
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Pyrazole Ring Introduction: The pyrazole ring can be introduced through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a 1,3-diketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methyl groups on the quinoline ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline and pyrazole rings can be reduced under suitable conditions to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7,8-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study the interactions of quinoline and pyrazole derivatives with biological targets. Its potential bioactivity makes it a candidate for drug discovery and development.
Medicine
Medicinally, derivatives of this compound could be investigated for their therapeutic potential. The quinoline and pyrazole moieties are known to exhibit various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its structural features make it suitable for incorporation into polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 7,8-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, while the pyrazole ring can form hydrogen bonds with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects: Pyrazole vs. Pyridine/Furyl: The 1-methylpyrazole group in the target compound introduces two adjacent nitrogen atoms, which may enhance hydrogen bonding and metal coordination compared to pyridyl or furyl substituents . Methyl Groups: The 7,8-dimethyl motif is conserved across analogs, likely stabilizing the quinoline core and influencing lipophilicity .
- Synthetic Accessibility: The Pfitzinger reaction and coumarin-based condensations are common for quinoline-4-carboxylic acids. Pyrazole substitutions may require palladium-catalyzed cross-coupling, as seen in related compounds .
- Commercial and Research Relevance: The target compound is actively marketed, whereas analogs like the furyl derivative are discontinued, suggesting higher demand for pyrazole-containing quinolines .
Biological Activity
7,8-Dimethyl-2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H10N2O2
- Molecular Weight : 178.20 g/mol
- CAS Number : 1305534-49-9
- IUPAC Name : this compound
Anti-inflammatory Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a series of pyrazole derivatives were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
| Compound | COX-1 Inhibition (IC50 μg/mL) | COX-2 Inhibition (IC50 μg/mL) | Selectivity Index |
|---|---|---|---|
| Compound A | 71.11 | 0.02 | 3555 |
| Compound B | 81.77 | 0.04 | 2044 |
| Compound C | 76.58 | 0.03 | 2553 |
These results indicate that several derivatives possess high selectivity for COX-2 over COX-1, suggesting potential therapeutic applications in treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-selective NSAIDs .
The mechanism through which these compounds exert their anti-inflammatory effects appears to involve the inhibition of prostaglandin synthesis via COX enzyme inhibition. Furthermore, some studies suggest that these compounds may also modulate other inflammatory pathways, such as the NF-kB signaling pathway, which is critical in the inflammatory response .
Study on Pyrazole Derivatives
In a study conducted by Abdellatif et al., various pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated that certain derivatives exhibited significant reductions in edema compared to control groups, indicating strong anti-inflammatory effects .
Safety and Toxicity Assessments
Safety assessments are crucial for understanding the therapeutic potential of these compounds. In vivo studies have shown that some derivatives exhibit minimal toxicity even at higher doses, with LD50 values exceeding 2000 mg/kg in mice models . This suggests a favorable safety profile for further development.
Q & A
Q. What are the established synthetic routes for 7,8-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Quinoline Core Formation : Cyclocondensation of substituted aniline derivatives with β-keto esters or via Gould-Jacobs reactions to form the 4-carboxyquinoline scaffold .
Pyrazole Moiety Introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 1-methylpyrazol-4-yl group at the quinoline C2 position. For example, halogenated quinoline intermediates (e.g., 2-bromo derivatives) react with 1-methylpyrazole-4-boronic acid under palladium catalysis .
Methylation : Selective dimethylation at the C7 and C8 positions using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
Key Intermediates :
- 2-Bromo-7,8-dimethylquinoline-4-carboxylic acid
- 1-Methyl-1H-pyrazole-4-boronic acid
Purification : Column chromatography (silica gel) or preparative HPLC for isolating high-purity final products .
Q. Which spectroscopic techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To verify substituent positions (e.g., methyl groups at C7/C8, pyrazole integration) and aromatic proton environments. For example, the quinoline H3 proton typically appears as a singlet near δ 8.8–9.2 ppm .
- IR Spectroscopy : Confirmation of carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations (C-N stretches ~1500–1600 cm⁻¹) .
- Mass Spectrometry (EI/ESI) : Molecular ion peak at m/z 253.26 (C₁₄H₁₁N₃O₂) and fragmentation patterns consistent with decarboxylation or pyrazole detachment .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between the pyrazole and quinoline moieties to enhance yield and purity?
- Methodological Answer :
- Catalyst Screening : Use Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura coupling, optimizing ligand-to-metal ratios to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of boronic acid intermediates, while additives like Cs₂CO₃ enhance reaction efficiency .
- Temperature Control : Reactions performed at 80–100°C under inert atmosphere (N₂/Ar) reduce decomposition .
- Workup Strategies : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by silica gel chromatography (eluent: hexane/ethyl acetate gradient) removes unreacted starting materials .
Example Optimization Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄, DMF, 80°C | 72 | 98 |
| PdCl₂(dppf), DMSO, 100°C | 85 | 99 |
Q. What computational approaches are suitable for predicting the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., kinases or dehydrogenases). The carboxylic acid group may chelate metal ions in active sites, while the pyrazole engages in π-π stacking .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-target complexes over time, highlighting key residues (e.g., His/Asp in catalytic sites) .
- QSAR Models : Correlate structural features (e.g., logP, polar surface area) with inhibitory activity against homologous targets .
Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays (e.g., fluorescence-based ATPase activity tests) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for similar quinoline-pyrazole hybrids?
- Methodological Answer :
- Parameter Comparison : Evaluate reaction scales, catalyst purity, and solvent drying methods. For instance, anhydrous DMF may improve yields by 10–15% compared to hydrated solvents .
- Side Reaction Identification : LC-MS or TLC monitoring detects intermediates (e.g., decarboxylated byproducts) that reduce yield. Quenching reactions at 80% completion may prevent over-degradation .
- Reproducibility Tests : Repeat procedures using identical reagents (e.g., same Pd source) to isolate protocol-specific variables .
Safety and Handling
Q. What precautions are critical when handling this compound in biological assays?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (potential irritancy inferred from structurally similar compounds ).
- Ventilation : Use fume hoods during weighing/dissolution to minimize inhalation of particulate matter .
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated hazardous containers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
